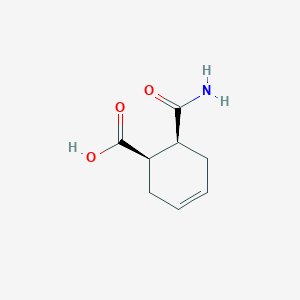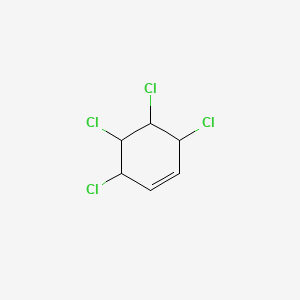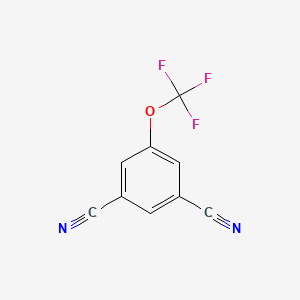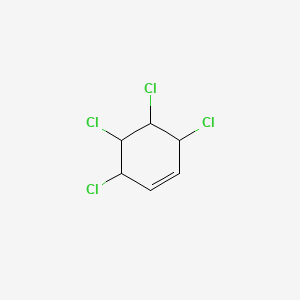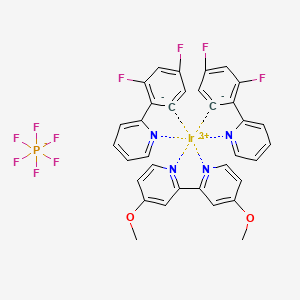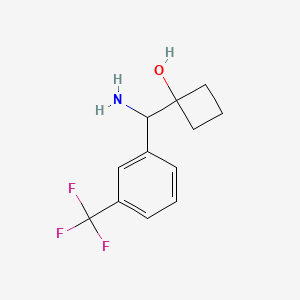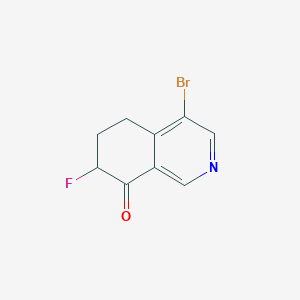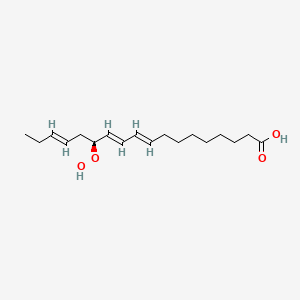
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a hydroperoxide derivative of octadecatrienoic acid. This compound is notable for its role in various biochemical processes and its potential applications in scientific research. It is characterized by the presence of multiple double bonds and a hydroperoxide functional group, which contribute to its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid typically involves the oxidation of linolenic acid. The process can be carried out using various oxidizing agents, such as hydrogen peroxide or molecular oxygen, in the presence of catalysts like lipoxygenases. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form different products.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Catalysts such as lipoxygenases are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, epoxides, and other oxidized or reduced forms of the original compound. These products can have distinct biological activities and applications.
Wissenschaftliche Forschungsanwendungen
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: The compound is involved in the study of lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound contributes to understanding the role of lipid peroxides in diseases such as cancer and cardiovascular disorders.
Industry: It is used in the development of antioxidants and other bioactive compounds.
Wirkmechanismus
The mechanism of action of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and molecular targets. The compound’s hydroperoxide group is key to its reactivity and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(13S)-13-Hydroxyoctacosa-9,11,15-trienoic acid methyl ester: This compound shares structural similarities but differs in the presence of a hydroxyl group instead of a hydroperoxide group
Linolenic acid: The precursor to (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid, it lacks the hydroperoxide functional group.
Uniqueness
This compound is unique due to its hydroperoxide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for studying oxidative processes and developing bioactive molecules.
Eigenschaften
Molekularformel |
C18H30O4 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+/t17-/m0/s1 |
InChI-Schlüssel |
UYQGVDXDXBAABN-XQQGBOTMSA-N |
Isomerische SMILES |
CC/C=C/C[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
Kanonische SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


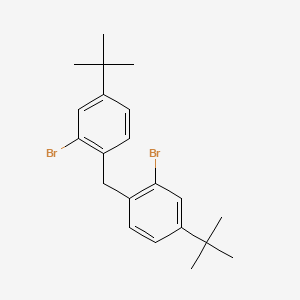
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)

